Mutant EGFR inhibitor

Beschreibung

Eigenschaften

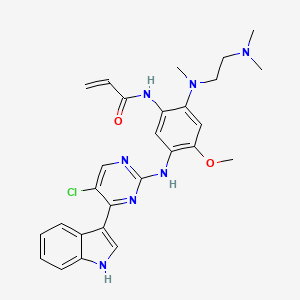

IUPAC Name |

N-[5-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30ClN7O2/c1-6-25(36)31-21-13-22(24(37-5)14-23(21)35(4)12-11-34(2)3)32-27-30-16-19(28)26(33-27)18-15-29-20-10-8-7-9-17(18)20/h6-10,13-16,29H,1,11-12H2,2-5H3,(H,31,36)(H,30,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPQPCQJBYPRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Four-Step Synthesis of WZ3146, WZ4002, and WZ8040

The WZ compounds exemplify irreversible EGFR inhibitors targeting the T790M resistance mutation. Their synthesis begins with 2,4-dichloropyrimidine derivatives as core scaffolds. As detailed in Supplementary Methods of the foundational study, the four-step protocol involves:

-

Nucleophilic substitution at the C4 position using dimethylphosphinylbenzenamine under basic conditions (K₂CO₃ or N,N-diisopropylethylamine) in dimethylformamide (DMF) at 80–85°C.

-

Introduction of meta-substituted anilines at the C2 position via Suzuki-Miyaura coupling or direct amination, enabling diversification of the hydrophobic pocket-binding groups.

-

Michael addition of acrylamides to install the α,β-unsaturated carbonyl moiety required for covalent bonding with Cys797.

-

Final purification via silica gel chromatography, with structural verification through ¹H NMR and LCMS.

Critical to their mutant selectivity is the ortho-methoxy group on the C2-aniline substituent in WZ4002, which sterically hinders binding to wild-type EGFR while accommodating the expanded hydrophobic pocket of T790M mutants.

SAR and Mutant Selectivity Optimization

Comparative IC₅₀ analyses across EGFR variants revealed key SAR insights:

-

WZ4002 (ortho-methoxy): 300-fold selectivity for L858R/T790M over wild-type EGFR (IC₅₀ = 3 nM vs. 900 nM).

-

WZ3146 (meta-chloro): Reduced selectivity (IC₅₀ = 6 nM mutant, 200 nM wild-type) due to smaller substituent size.

-

Covalent binding necessity : Replacing the acrylamide with non-reactive groups (e.g., WZ4003) abolished cellular potency, confirming irreversible mechanism.

Crystallography of WZ4002 bound to T790M EGFR demonstrated a 2.8 Å distance between the acrylamide carbonyl and Cys797 sulfur, ideal for covalent adduct formation.

Reversible 2-Amine-4-Oxyphosaniline Pyrimidine Derivatives

Modular Synthesis for Tertiary Mutant (L858R/T790M/C797S) Inhibition

A 2023 study developed noncovalent inhibitors targeting the C797S tertiary mutation, which confers resistance to covalent agents. The synthetic route (Chart 1) employs:

-

Core assembly : Condensation of 2,4-dichloro-5-bromopyrimidine (1a ) or 2,4-dichloro-5-methylpyrimidine (1b ) with 2-aminophenyldimethylphosphine oxide, yielding intermediates 2a /2b (77–80% yield).

-

Arylamine introduction : Coupling with 4-(2-aminoethyl)morpholine or substituted anilines (6a /6b ) under K₂CO₃/MeCN at 80°C, achieving 7a –7d (38–44% yield).

Key intermediates 5a /5b were synthesized via nitro reduction of 5-fluoro-2-nitroanisole derivatives using hydrazine hydrate/Pd-C (78–89% yield).

Biochemical Profiling and Selectivity

Enzymatic assays against EGFR variants highlighted:

| Compound | EGFR L858R/T790M/C797S IC₅₀ (nM) | Selectivity (WT/mutant) |

|---|---|---|

| 7a | 9.90 | >6× |

| 7b | 12.11 | >5× |

| AZD9291 | 122.0 | 1.2× |

Molecular docking revealed that the 2-amine-4-oxyphosaniline group occupies the back pocket vacated by C797S, while the bromine at R₁ enhances hydrophobic interactions with Leu718 and Gly719.

Allosteric Isoindolinone Inhibitors: JBJ-04-125-02

Structure-Guided Design and Synthesis

JBJ-04-125-02 emerged from optimizing EAI001, an initial allosteric inhibitor. Modifications included:

-

Isoindolinone functionalization : Appending a 2-hydroxy-5-fluorophenyl group to enhance hydrogen bonding with Asp855.

-

Piperazine addition : Improving solubility and kinase binding entropy.

Synthetic steps involved:

Biochemical and Cellular Efficacy

JBJ-04-125-02 demonstrated:

-

Sub-nanomolar potency : IC₅₀ = 0.26 nM against L858R/T790M EGFR in kinase assays.

-

Single-agent activity : 80% inhibition of H1975 (L858R/T790M) xenograft growth at 50 mg/kg.

-

C797S compatibility : Retained inhibition of L858R/C797S Ba/F3 cells (IC₅₀ = 110 nM).

Notably, combining JBJ-04-125-02 with cetuximab (anti-EGFR antibody) synergistically suppressed tumor growth in PDX models, suggesting clinical potential for dual-targeting regimens.

Comparative Analysis of Synthetic Methodologies

Analyse Chemischer Reaktionen

Arten von Reaktionen

Mutanten-EGFR-Inhibitoren unterliegen verschiedenen chemischen Reaktionen, darunter:

Oxidation: Einführung von Sauerstoffatomen in das Molekül.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.

Substitution: Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Katalysatoren wie Palladium auf Kohlenstoff. Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und Drücke, um die gewünschte Produktbildung zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der Regel die gewünschten EGFR-Inhibitoren mit spezifischen funktionellen Gruppen, die ihre Bindungsaffinität und Selektivität für das mutierte EGFR-Protein verbessern .

Wissenschaftliche Forschungsanwendungen

Clinical Efficacy

The clinical efficacy of mutant EGFR inhibitors has been demonstrated through various studies and case reports:

- Osimertinib : This third-generation TKI targets both activating mutations and the T790M resistance mutation. It has shown a high objective response rate (60–70%) in clinical trials for patients previously treated with other TKIs . Osimertinib is now approved for first-line treatment in advanced NSCLC with or without T790M mutations.

- Case Studies : A notable case involved a patient with lung adenocarcinoma who initially responded well to gefitinib but later developed T790M mutation-related resistance. Subsequent treatment with osimertinib led to significant tumor regression .

Resistance Mechanisms

Despite the effectiveness of mutant-selective inhibitors, resistance remains a significant challenge. Common mechanisms include:

- Secondary Mutations : New mutations such as L718V and G724S can emerge during treatment with osimertinib, leading to reduced efficacy . Understanding these mechanisms is essential for developing next-generation therapies.

- Combination Therapies : Studies suggest that combining allosteric inhibitors with ATP-competitive agents can overcome some resistance mechanisms by enhancing apoptosis and inhibiting cellular growth more effectively than either agent alone .

Case Studies and Clinical Trials

A comprehensive review of recent clinical trials highlights the ongoing research into mutant EGFR inhibitors:

Wirkmechanismus

Mutant EGFR inhibitors exert their effects by binding to the tyrosine kinase domain of the EGFR protein, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which are crucial for cell proliferation, survival, and angiogenesis. The inhibitors are designed to selectively target mutant forms of EGFR, thereby sparing normal cells and reducing side effects .

Vergleich Mit ähnlichen Verbindungen

Biochemical Profiles

| Inhibitor | Generation | Mechanism | Key Targets | IC50 (T790M vs. WT EGFR) | Resistance Notes |

|---|---|---|---|---|---|

| Gefitinib | First | Reversible ATP-competitive | L858R, del19 | T790M: >1,000 nM | T790M (63% prevalence) |

| Erlotinib | First | Reversible ATP-competitive | L858R, del19 | T790M: >1,000 nM | T790M, MET amplification |

| Afatinib | Second | Irreversible covalent | WT, L858R, T790M, HER2/4 | T790M: 10–50 nM | WT toxicity (rash, diarrhea) |

| Osimertinib | Third | Irreversible covalent | T790M, L858R, del19 | T790M: 1–5 nM | C797S mutation |

| JBJ-09-063 | Allosteric | Non-ATP competitive | T790M, L858R | T790M: <10 nM | Preclinical stage |

| Compound 6 (Bifunctional) | N/A | Degradation + inhibition | T790M, L858R | N/A | Degrades EGFR in 4–12 hrs |

Clinical Outcomes

| Inhibitor | Trial Phase | PFS (vs. Chemotherapy) | Response Rate (T790M+) | Key Limitations |

|---|---|---|---|---|

| Gefitinib/Erlotinib | First-line | 9–13 months | 70–80% (pre-T790M) | T790M resistance |

| Afatinib | First-line | 11–13 months | 8.2% (post-T790M) | Dose-limited by WT toxicity |

| Osimertinib | First-line | 18.9 months | 60–80% (T790M+) | C797S mutations |

Research Findings and Resistance Mechanisms

T790M and ATP Affinity

The T790M mutation increases ATP affinity by ~10-fold, reducing efficacy of ATP-competitive inhibitors.

Selectivity Challenges

Emerging Strategies

- Bifunctional degraders : Compound 6 degrades EGFR mutants within 4–12 hours, enhancing downstream signaling inhibition .

- Allosteric inhibitors : JBJ-09-063 avoids ATP-binding site mutations, showing preclinical efficacy against T790M .

- Combination therapies : ACK1 inhibitors (e.g., (R)-9b) delay osimertinib resistance .

Biologische Aktivität

Mutant EGFR (epidermal growth factor receptor) inhibitors are a class of targeted therapies designed to selectively inhibit mutated forms of the EGFR protein, which are commonly associated with non-small cell lung cancer (NSCLC). The most prevalent mutations include L858R and T790M, which confer resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib. This article reviews the biological activity of various mutant EGFR inhibitors, highlighting their mechanisms of action, efficacy in preclinical and clinical settings, and ongoing research.

Mutant EGFR inhibitors work by binding to the mutated kinase domain of the EGFR protein, thereby blocking its activity and preventing downstream signaling that promotes tumor growth.

- Irreversible Inhibitors : Compounds such as CO-1686 irreversibly bind to the T790M mutation, leading to significant tumor regression in preclinical models. This compound has shown a marked reduction in tumor growth in both cell line-derived xenografts and patient-derived xenografts (PDX) models .

- Selective Inhibitors : Agents like WZ4002 exhibit high selectivity for mutant EGFR over wild-type EGFR, minimizing off-target effects and toxicity .

Case Studies and Data Tables

The following table summarizes key findings from studies on various mutant-selective EGFR inhibitors:

Notable Research Findings

- CO-1686 demonstrated significant efficacy in preclinical models, showing tumor regressions in both cell-based and PDX models. Notably, it did not induce significant weight loss in mice, indicating a favorable safety profile compared to other TKIs like erlotinib and afatinib .

- WZ4002 was shown to inhibit both sensitizing mutations (L858R) and resistance mutations (T790M), maintaining selectivity against wild-type EGFR. This selectivity is crucial for reducing adverse effects associated with broader inhibition .

- PD13 , a novel fourth-generation inhibitor, displayed strong inhibitory activity against multiple mutant forms of EGFR, suggesting potential for broader application in resistant NSCLC cases .

Clinical Implications

The emergence of resistance mutations such as T790M has necessitated the development of next-generation EGFR inhibitors that can effectively target these alterations. Current research is focused on:

- Combination Therapies : Investigating the efficacy of combining mutant-selective inhibitors with other treatment modalities to enhance overall therapeutic outcomes.

- Resistance Mechanisms : Understanding the molecular mechanisms behind resistance to current therapies is critical for developing effective strategies against evolving cancer cells.

Case Reports

A notable case involved a patient with lung adenocarcinoma who initially responded well to gefitinib but later developed resistance due to the T790M mutation. Subsequent treatment with CO-1686 resulted in significant tumor regression, underscoring the potential of mutant-selective inhibitors in overcoming acquired resistance .

Q & A

Q. How can researchers detect activating EGFR mutations in NSCLC samples, and what methodologies validate their functional significance?

Activating EGFR mutations (e.g., L858R, exon 19 deletions) are detected via next-generation sequencing (NGS) or Sanger sequencing of tumor DNA . Functional validation involves in vitro kinase assays to measure mutant EGFR autophosphorylation inhibition (e.g., IC50 values for gefitinib: 21 nM for EGFRwt vs. 4 nM for EGFRL858R) . Cell proliferation assays in Ba/F3 or NCI-H1975 cells (harboring T790M/L858R mutations) confirm mutation-specific sensitivity .

Q. What in vitro models are most relevant for studying mutant EGFR inhibitor efficacy and resistance?

Key models include:

- NCI-H1975 cells : Double mutant EGFR (T790M/L858R) to study resistance to first-generation inhibitors like gefitinib .

- PC9 cells : EGFR exon 19 deletion for evaluating sensitivity to covalent inhibitors (e.g., avitinib) .

- Ba/F3 cells : Engineered to express EGFR mutants (e.g., L858R/T790M/C797S) for assessing allosteric inhibitors like JBJ-09-063 (IC50 <0.1 nM) .

Q. How do researchers assess the potency and selectivity of mutant EGFR inhibitors against common mutations?

- Kinase inhibition assays : Measure IC50 values for recombinant EGFR mutants (e.g., L858R, T790M) versus wild-type EGFR .

- Cellular assays : Quantify inhibition of EGFR phosphorylation (e.g., Western blot) and cell viability (MTT assays) in mutation-specific lines .

- Selectivity profiling : Compare activity against other kinases (e.g., HER2, CDK2) to avoid off-target effects .

Advanced Research Questions

Q. What experimental strategies overcome T790M-mediated resistance to EGFR inhibitors?

- Allosteric inhibitors : Target the αC-helix or myristate-binding site (e.g., JBJ-09-063) to bypass ATP-binding mutations .

- Covalent inhibitors : Irreversibly bind C797 in EGFR (e.g., avitinib) to block T790M-driven resistance .

- Combination therapies : Co-target MET amplification (via ERBB3/PI3K pathway inhibition) to restore sensitivity .

Q. How does computational modeling guide the design of mutant-selective EGFR inhibitors?

- Molecular dynamics (MD) simulations : Analyze conformational changes in EGFR mutants (e.g., T790M) to identify allosteric pockets .

- Docking studies : Predict binding modes of inhibitors to mutant EGFR kinase domains (e.g., using PDB IDs 2JIT for T790M) .

- Free energy calculations : Optimize inhibitor interactions with mutation-specific residues (e.g., methionine at position 790) .

Q. How do co-occurring genetic alterations (e.g., TP53, RB1) influence EGFR inhibitor response in preclinical models?

- Genomic analysis : Use CRISPR/Cas9 to introduce TP53/RB1 mutations in EGFR-mutant cell lines and assess drug sensitivity .

- Patient-derived xenografts (PDXs) : Model tumors with EGFR mutations + CTNNB1/PIK3CA alterations to study metastatic potential .

- Transcriptomic profiling : Identify WNT/β-catenin activation as a resistance mechanism via RNA-seq .

Q. What methodologies distinguish allosteric vs. ATP-competitive inhibition in mutant EGFR?

- Kinase binding assays : Compare inhibitor displacement by ATP analogs (e.g., ADP-Glo) .

- Structural studies : X-ray crystallography reveals binding to the αC-helix (allosteric) vs. ATP pocket (competitive) .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in mutant EGFR without ATP competition .

Q. How can researchers evaluate blood-brain barrier (BBB) penetration of EGFR inhibitors for brain metastasis studies?

- In vitro BBB models : Use MDCK-MDR1 monolayers to measure permeability .

- In vivo imaging : Track brain distribution of radiolabeled inhibitors (e.g., firmonertinib) in transgenic mouse models .

- Cerebrospinal fluid (CSF) sampling : Quantify drug concentrations in EGFR-mutant NSCLC patients with CNS metastases .

Q. What role does Mig6 phosphorylation play in regulating mutant EGFR activity?

Mig6 phosphorylation at Y394/Y395 by Src/EGFR enhances its binding to the kinase domain, blocking substrate access .

Q. How do researchers identify biomarkers for predicting primary resistance to mutant EGFR inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.